
Antibacterial agent 55
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 55 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, biology, and industry, to combat bacterial infections and prevent bacterial growth. This compound has gained attention due to its effectiveness against a broad spectrum of bacterial strains, including drug-resistant bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 55 involves multiple steps, starting with the preparation of the core structure. The core structure is typically synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical transformations. The final product is then purified using techniques such as crystallization, filtration, and chromatography to remove any impurities and ensure the compound meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Antibacterial agent 55 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with enhanced antibacterial properties.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired transformations.
Major Products
The major products formed from these reactions are derivatives of this compound with modified structures and enhanced antibacterial properties. These derivatives are often tested for their effectiveness against different bacterial strains to identify the most potent compounds.
Aplicaciones Científicas De Investigación
Antibacterial agent 55 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: Researchers use it to investigate the effects of antibacterial agents on bacterial cell structures and functions.
Medicine: It is tested for its potential use in treating bacterial infections, especially those caused by drug-resistant bacteria.
Industry: The compound is incorporated into various products, such as disinfectants and preservatives, to prevent bacterial contamination and growth.
Mecanismo De Acción
The mechanism of action of Antibacterial agent 55 involves targeting specific bacterial structures and pathways. The compound binds to bacterial cell membranes, disrupting their integrity and causing cell lysis. It also inhibits essential bacterial enzymes, preventing the bacteria from synthesizing vital components needed for their survival and replication. The molecular targets include bacterial cell wall synthesis enzymes and protein synthesis machinery.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Antibacterial agent 55 include:
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Tetracycline: An antibiotic that inhibits bacterial protein synthesis.
Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA replication.
Uniqueness
This compound is unique due to its broad-spectrum activity and effectiveness against drug-resistant bacteria. Unlike some antibiotics that target specific bacterial processes, this compound has multiple mechanisms of action, making it less likely for bacteria to develop resistance. Additionally, its synthetic nature allows for the modification of its structure to enhance its antibacterial properties further.
Propiedades
Fórmula molecular |
C9H11N4NaO6S |
|---|---|
Peso molecular |
326.26 g/mol |
Nombre IUPAC |
sodium;[(2S,5R)-2-(5-methyl-1,2,4-oxadiazol-3-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C9H12N4O6S.Na/c1-5-10-8(11-18-5)7-3-2-6-4-12(7)9(14)13(6)19-20(15,16)17;/h6-7H,2-4H2,1H3,(H,15,16,17);/q;+1/p-1/t6-,7+;/m1./s1 |
Clave InChI |
DETCVMZGSMPOPZ-HHQFNNIRSA-M |
SMILES isomérico |
CC1=NC(=NO1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC1=NC(=NO1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


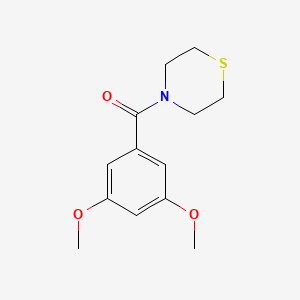
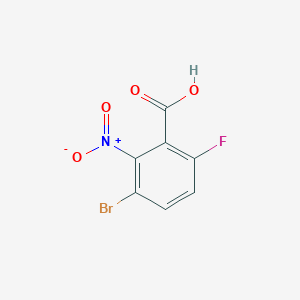
![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)
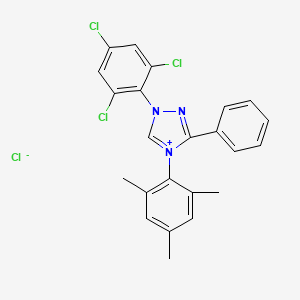
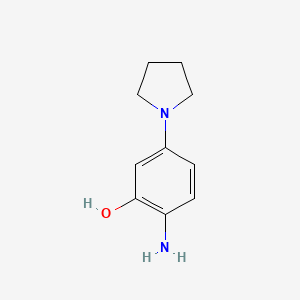
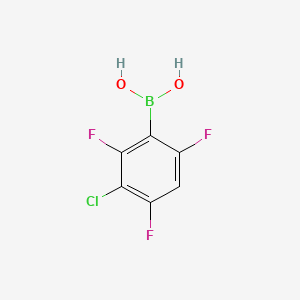
![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)
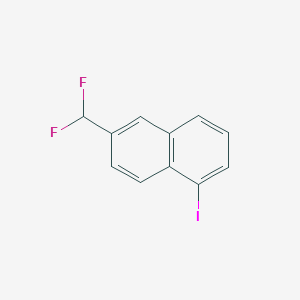
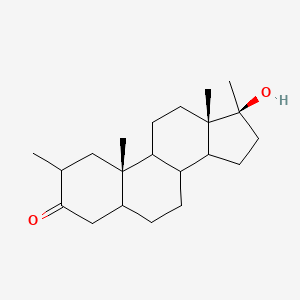
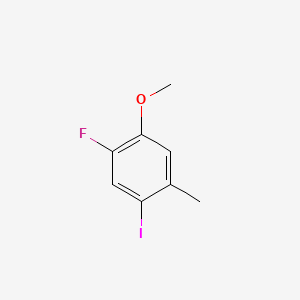
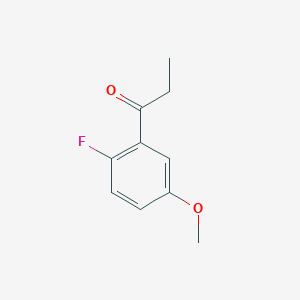
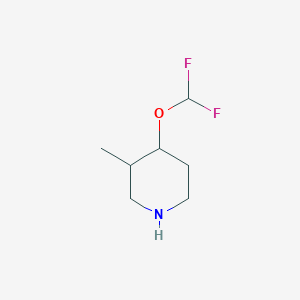
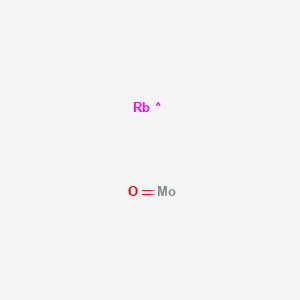
![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
